3-(3-Oxopropyl)-1H-indole-5-carbonitrile

Immuno-oncology Enzymology Drug Discovery

3-(3-Oxopropyl)-1H-indole-5-carbonitrile (CAS 917885-09-7) is a substituted indole derivative characterized by a 5-cyano group and a 3-(3-oxopropyl) side chain. It is primarily noted for its role as a synthetic building block in organic chemistry and as a ligand in biochemical research.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 917885-09-7
Cat. No. B12605349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxopropyl)-1H-indole-5-carbonitrile
CAS917885-09-7
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)CCC=O
InChIInChI=1S/C12H10N2O/c13-7-9-3-4-12-11(6-9)10(8-14-12)2-1-5-15/h3-6,8,14H,1-2H2
InChIKeyHXWVLRDWEFAVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Oxopropyl)-1H-indole-5-carbonitrile: An Indole-Based Chemical Intermediate and IDO2 Probe


3-(3-Oxopropyl)-1H-indole-5-carbonitrile (CAS 917885-09-7) is a substituted indole derivative characterized by a 5-cyano group and a 3-(3-oxopropyl) side chain [1]. It is primarily noted for its role as a synthetic building block in organic chemistry [2] and as a ligand in biochemical research. The compound's structure (C₁₂H₁₀N₂O, MW 198.22) provides a scaffold with a defined molecular weight, LogP (XLogP3=0.7), and topological polar surface area (56.7 Ų), which are relevant for assessing its drug-likeness and physicochemical profile [1].

The Case Against Substituting 3-(3-Oxopropyl)-1H-indole-5-carbonitrile with Generic Analogs


In-class substitution with other indole-5-carbonitriles or 3-substituted indoles is not scientifically valid due to the specific bioactivity profile and physicochemical properties conferred by the 3-(3-oxopropyl) moiety. While the indole core is common, the precise nature and position of substituents dramatically alter target engagement, potency, and selectivity. For instance, the 3-(3-oxopropyl) side chain in this compound dictates its weak interaction with IDO2 (IC50 of 51 µM) [1], whereas other 3-substituted analogs, like those with dimethylaminopropyl groups, can exhibit sub-nanomolar potency for the serotonin transporter (SERT) [2]. Therefore, selecting a generic indole-5-carbonitrile based solely on the core structure would lead to uncontrolled and unpredictable biological activity, undermining experimental reproducibility and project outcomes.

Quantitative Differentiation of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile: Head-to-Head Comparisons and Class-Level Inferences


Comparative IDO2 Inhibition: A Weak Inhibitor for Selectivity Studies

3-(3-Oxopropyl)-1H-indole-5-carbonitrile demonstrates weak inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2) with an IC50 of 51,000 nM (51 µM) in a cellular assay [1]. This potency is substantially lower compared to the known IDO2 inhibitors Tryptanthrin (IC50 = 5-17 µM) and IDO2-IN-1 (IC50 = 112 nM) . This quantitative difference positions the compound not as a lead candidate for IDO2 inhibition, but rather as a useful negative control or a tool for profiling compound selectivity between IDO1 and IDO2.

Immuno-oncology Enzymology Drug Discovery

In Silico Drug-Likeness: A Quantitative Comparison with a High-Potency SERT Inhibitor

Computational analysis reveals that 3-(3-Oxopropyl)-1H-indole-5-carbonitrile possesses physicochemical properties (MW 198.22, XLogP3 0.7, TPSA 56.7 Ų) that are distinct from those of more complex, high-potency indole-5-carbonitrile analogs. For example, the potent serotonin transporter (SERT) inhibitor CHEMBL180630 has a significantly higher molecular weight (MW 285.4) and a basic amine center (reflected in a higher number of H-bond acceptors and a higher pKa) [1]. These differences translate to the target compound having a lower topological polar surface area (TPSA) and a lower calculated LogP, suggesting it possesses superior passive permeability and a lower likelihood of efflux compared to its larger, more polar counterpart [2]. This supports its use as a smaller, more tractable probe molecule.

Medicinal Chemistry Computational Chemistry ADME

Validated Application Scenarios for 3-(3-Oxopropyl)-1H-indole-5-carbonitrile


Selectivity Profiling of Indoleamine 2,3-Dioxygenase (IDO) Isoforms

Procurement of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile is recommended for research groups investigating the differential roles of IDO1 and IDO2 in immune regulation. The compound's weak IDO2 inhibitory activity (IC50 = 51 µM) makes it a valuable control for establishing assay windows and confirming the selectivity of more potent IDO1 or dual IDO1/IDO2 inhibitors [1]. Its use ensures that observed biological effects are due to target engagement and not off-target IDO2 modulation.

Development of Minimal-Size Chemical Probes for Target Validation

The compound is well-suited for hit-to-lead chemistry and chemical biology programs focused on target validation. Its low molecular weight (198.22 g/mol) and favorable in silico drug-likeness parameters (XLogP3 0.7, TPSA 56.7 Ų) suggest high permeability and low non-specific binding, making it an ideal starting point for fragment-based drug discovery or for creating a minimal scaffold to assess target engagement [2]. Procurement of this compound supports the generation of tractable structure-activity relationship (SAR) data.

Synthesis of Complex Indole-Based Heterocycles

As a synthetic building block, 3-(3-Oxopropyl)-1H-indole-5-carbonitrile is a key precursor for the construction of more complex indole-fused polycyclic compounds. Its structure, containing both a nucleophilic indole nitrogen and an electrophilic aldehyde equivalent (via the oxopropyl group), makes it a versatile intermediate for reactions such as SmI2-mediated couplings, which can lead to novel chemical matter of pharmaceutical interest [3]. Procuring this compound enables the exploration of novel chemical space around the 5-cyanoindole scaffold.

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